molecular formula C15H17NO4 B113081 1-Boc-3-Formyl-6-methoxyindole CAS No. 847448-73-1

1-Boc-3-Formyl-6-methoxyindole

Cat. No.: B113081
CAS No.: 847448-73-1
M. Wt: 275.3 g/mol
InChI Key: YQGCVAXEDJZWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-Formyl-6-methoxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds The compound this compound is characterized by the presence of a formyl group at the third position, a methoxy group at the sixth position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom

Mechanism of Action

Target of Action

1-Boc-3-Formyl-6-methoxyindole is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. They show various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders

Preparation Methods

The synthesis of 1-Boc-3-Formyl-6-methoxyindole typically involves several steps:

    Starting Material: The synthesis often begins with an indole derivative.

    Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Boc Protection: The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-Boc-3-Formyl-6-methoxyindole undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-Formyl-6-methoxyindole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of molecules that target specific biological pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Boc-3-Formyl-6-methoxyindole can be compared with other indole derivatives, such as:

    1-Boc-3-Formylindole: Lacks the methoxy group, which can affect its reactivity and biological activity.

    3-Formyl-6-methoxyindole: Lacks the Boc protecting group, making it more reactive but less stable.

    1-Boc-6-methoxyindole:

The uniqueness of this compound lies in the combination of the formyl, methoxy, and Boc groups, which provide a balance of reactivity, stability, and potential biological activity.

Properties

IUPAC Name

tert-butyl 3-formyl-6-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-6-5-11(19-4)7-13(12)16/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGCVAXEDJZWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615959
Record name tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847448-73-1
Record name tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.